![molecular formula C10H11FO2 B1395175 5-Fluoro-2-propoxybenzaldehyde CAS No. 19415-54-4](/img/structure/B1395175.png)
5-Fluoro-2-propoxybenzaldehyde
Overview
Description
5-Fluoro-2-propoxybenzaldehyde is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 . It is a derivative of benzaldehyde.
Molecular Structure Analysis
The IUPAC name for this compound is 5-fluoro-2-propoxybenzaldehyde . The InChI code is 1S/C10H11FO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3 .Physical And Chemical Properties Analysis
5-Fluoro-2-propoxybenzaldehyde is a liquid at room temperature . It has a predicted boiling point of 275.8±20.0 °C and a predicted density of 1.122±0.06 g/cm3 .Scientific Research Applications
Chemical Synthesis
5-Fluoro-2-propoxybenzaldehyde is a chemical compound with the CAS Number: 19415-54-4 . It’s used in the field of chemical synthesis, where it can serve as a building block in the creation of more complex molecules .
Fluorescent Probes
Fluorescent probes are sensitive, selective, and non-toxic in detection, providing a new solution in biomedical, environmental monitoring, and food safety . While the specific use of 5-Fluoro-2-propoxybenzaldehyde in fluorescent probes isn’t mentioned, it’s plausible that it could be used in the design and synthesis of these probes given its unique chemical structure .
Biomedical Applications
Fluorescent probes, potentially synthesized using 5-Fluoro-2-propoxybenzaldehyde, have been widely used in various biomedical fields . They can be used to detect biomolecules or molecular activities within cells through fluorescence signals .
Environmental Monitoring
Fluorescent probes are also used in environmental monitoring . They can help detect and monitor the presence of certain chemicals or pollutants in the environment .
Food Safety
In the field of food safety, fluorescent probes can be used to detect harmful substances or contaminants . The potential use of 5-Fluoro-2-propoxybenzaldehyde in the synthesis of these probes could contribute to advancements in this field .
Life Science Research
5-Fluoro-2-propoxybenzaldehyde may also find applications in life science research . However, the specific details of its use in this field are not readily available .
Safety and Hazards
Future Directions
While specific future directions for 5-Fluoro-2-propoxybenzaldehyde were not found in the search results, it’s worth noting that fluorine-containing compounds are receiving increasing attention in the field of drug design . Therefore, it’s possible that this compound could have potential applications in the development of new pharmaceuticals.
Mechanism of Action
Target of Action
It’s structurally similar to 5-fluorouracil (5-fu), a well-known anti-cancer drug . 5-FU primarily targets the enzyme thymidylate synthase, inhibiting DNA synthesis and cell division
Mode of Action
Based on its structural similarity to 5-fu, it might inhibit the enzyme thymidylate synthase, leading to a decrease in the synthesis of thymidine monophosphate (dtmp), a critical component of dna . This could result in the disruption of DNA synthesis and cell division.
Biochemical Pathways
5-fu, a structurally similar compound, is known to affect the pathway of pyrimidine metabolism . It inhibits the conversion of deoxyuridine monophosphate (dUMP) to dTMP, disrupting DNA synthesis and causing cell death
Pharmacokinetics
The pharmacokinetics of 5-fu, a structurally similar compound, have been extensively studied . 5-FU is rapidly and completely absorbed after oral administration, metabolized, and excreted in urine
Result of Action
Based on its structural similarity to 5-fu, it might disrupt dna synthesis and cell division, leading to cell death
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of similar compounds
properties
IUPAC Name |
5-fluoro-2-propoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTIUHXSHBWTLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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